3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes a 3-nitro substituent on the benzamide ring and a para-tolyl (p-tolyl) group at the 2-position of the thienopyrazole scaffold. The compound’s molecular formula is C₂₀H₁₆N₄O₃S, with a molecular weight of 392.43 g/mol.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-5-7-14(8-6-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-3-2-4-15(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCRECWZHEFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group into the molecule.
Attachment of the p-Tolyl Group: This step involves the use of Friedel-Crafts alkylation or similar reactions to attach the p-tolyl group to the thienopyrazole core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the thienopyrazole core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide with its closest structural analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), alongside general trends observed in related derivatives.
Structural and Substituent Differences
Key Comparative Insights
In contrast, the 4-bromo substituent exerts a weaker electron-withdrawing effect via inductive means but may participate in halogen bonding, a feature absent in the nitro analog .
Core Modifications :
- The absence of a 5-oxo group in the target compound reduces hydrogen-bonding capacity compared to the bromo analog. This could influence metabolic stability, as keto groups are often sites for enzymatic reduction or conjugation .
Physicochemical Properties :
- The bromo analog’s higher molecular weight (453.34 vs. 392.43 g/mol) and LogP (4.1 vs. 3.2) suggest greater lipophilicity, which may correlate with enhanced membrane permeability but poorer aqueous solubility. The nitro derivative’s moderate polarity might favor solubility in polar aprotic solvents.
Biological Implications: While neither compound’s bioactivity data is publicly detailed, structural analogs of thienopyrazoles are frequently investigated for kinase inhibition. The nitro group’s electronic effects could modulate binding to ATP-binding pockets, whereas the bromo group’s bulkiness might sterically hinder interactions .
Biological Activity
The compound 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure contributes to various pharmacological properties, particularly in the realms of anti-inflammatory and anticancer applications.
The molecular formula of the compound is with a molecular weight of approximately 426.45 g/mol . The IUPAC name is N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide . The compound typically appears as a solid powder and is soluble in various organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O5S |
| Molecular Weight | 426.45 g/mol |
| Appearance | Solid (powder) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although the precise mechanism of action remains to be fully elucidated, it is hypothesized that the nitro group and thieno-pyrazole moiety facilitate interactions with various cellular pathways, potentially leading to apoptosis in cancer cells and modulation of inflammatory responses.
Anticancer Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The following table summarizes some findings related to similar compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-... | A549 | 26 |
| Pyrazole-linked thiourea derivatives | NCI-H460 | 0.95 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)... | HepG2 | 17.82 |
These results suggest that modifications in the structure can lead to varying degrees of potency against cancer cells.
Anti-inflammatory Activity
Thieno-pyrazole derivatives have also shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB have been observed in related studies. For example, compounds exhibiting significant inhibition of IL-6 and TNF-alpha production were noted, indicating their potential use in treating inflammatory diseases.
Case Studies
- Study on MCF7 Cell Line : A derivative structurally similar to this compound was assessed for its cytotoxicity against the MCF7 cell line. The compound exhibited an IC50 value of 12.50 µM , demonstrating substantial anticancer activity.
- In Vivo Studies : In animal models, thieno-pyrazole derivatives were evaluated for their anti-inflammatory effects. Results indicated a marked reduction in paw edema in rats induced by carrageenan, showcasing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
